![molecular formula C11H14F3N3O3 B3001463 methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate CAS No. 1797237-93-4](/img/structure/B3001463.png)
methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate, is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the significance of the carbamate group in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, often involves multi-step organic reactions that include the formation of the pyrazole ring, the introduction of substituents like nitrophenyl groups, and the establishment of a carbamate moiety. The synthesis of the title compound in paper involves the creation of a dihydropyridine ring with a pyrazolyl substituent, which suggests that a similar approach could be used for the synthesis of the compound , with the appropriate modifications to introduce the trifluoromethyl group and the dihydropyrano ring.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using X-ray crystallography, as seen in paper . The orthogonal arrangement of substituent groups and the cis/cis arrangement of ester groups in the crystal structure of the compound in paper provide a basis for understanding how the molecular structure of the compound might affect its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of the carbamate group is a key feature in the biological activity of related compounds. As seen in paper , alterations in the carbamate group can significantly impact the biological activity of the compounds. The carbamate moiety is essential for activity, and changes in its structure can lead to variations in cytotoxicity and the ability to interact with biological targets such as tubulin.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the trifluoromethyl group, which is known to impart unique properties such as increased lipophilicity and metabolic stability. The dihydropyrano and pyrazolyl rings would contribute to the compound's overall conformation and electronic distribution, affecting its chemical reactivity and potential interactions with biological molecules.
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of the compound is currently unknown. The compound belongs to the class of pyrazoles , which are known to interact with a variety of biological targets.
Mode of Action
Pyrazoles, in general, are known for their diverse biological activities, which can be attributed to their ability to interact with various biological targets . The trifluoromethyl group in the compound could potentially enhance its lipophilicity, thereby improving its ability to cross biological membranes and interact with its targets.
特性
IUPAC Name |
methyl N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3/c1-19-10(18)15-3-4-17-8-2-5-20-6-7(8)9(16-17)11(12,13)14/h2-6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPKAZTBMOSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1C2=C(COCC2)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

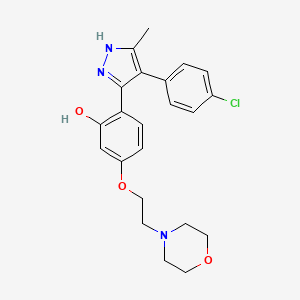
![8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine](/img/structure/B3001381.png)
![4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3001382.png)
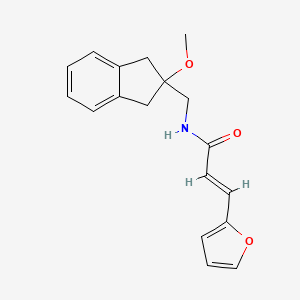
![8-(4-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3001386.png)
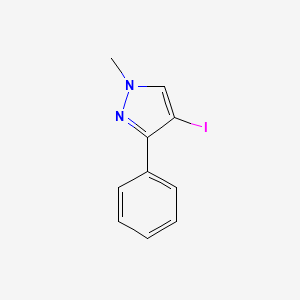
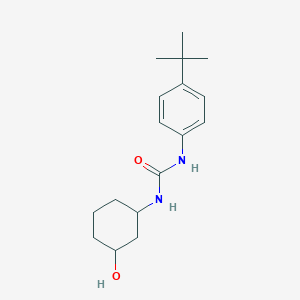

![2-{5-[(2-Methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B3001391.png)
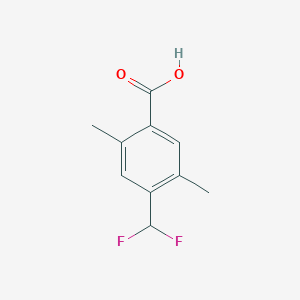

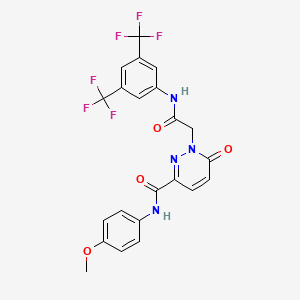
![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one](/img/structure/B3001398.png)
